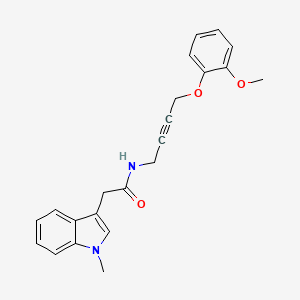

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-24-16-17(18-9-3-4-10-19(18)24)15-22(25)23-13-7-8-14-27-21-12-6-5-11-20(21)26-2/h3-6,9-12,16H,13-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWAUXAZAVOSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCOC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps:

Formation of the Butynyl Chain: The initial step involves the synthesis of the but-2-yn-1-yl chain. This can be achieved through a coupling reaction between 2-methoxyphenol and a suitable alkyne precursor under palladium-catalyzed conditions.

Indole Derivative Preparation: The indole derivative is synthesized separately, often starting from commercially available indole through N-methylation and subsequent functionalization at the 3-position.

Coupling Reaction: The final step involves coupling the indole derivative with the butynyl chain using an amide bond formation reaction. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indole moiety or the methoxyphenoxy group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro groups, or sulfonation reagents under acidic conditions.

Major Products

Oxidation: Formation of carbonyl compounds or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.

Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenoxy group may enhance binding affinity and specificity, while the butynyl chain can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues from Anticancer Indole Derivatives ()

The compounds in share a 1H-indol-3-ylacetamide backbone but differ in substituents and side chains. Key comparisons include:

| Compound ID | Substituents/Modifications | Melting Point (°C) | Yield (%) | Notable Bioactivity (if reported) |

|---|---|---|---|---|

| Target Compound | 4-(2-Methoxyphenoxy)but-2-ynyl, 1-methylindole | Not reported | Not reported | Hypothesized anticancer/anti-inflammatory |

| 10j | 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl | 192–194 | 8 | Bcl-2/Mcl-1 dual inhibition (anticancer) |

| 10k | Naphthalen-1-yl, 4-chlorobenzoyl | 175–176 | 6 | Anticancer activity (cell line studies) |

| 10l | 4-Nitrophenyl, 4-chlorobenzoyl | 190–191 | 14 | Moderate metabolic stability |

| 10m | Pyridin-2-yl, 4-chlorobenzoyl | 153–154 | 17 | Enhanced solubility due to pyridine |

Key Observations :

- The target compound’s acetylene spacer and methoxyphenoxy group may improve membrane permeability compared to bulkier substituents (e.g., naphthalen-1-yl in 10k) .

- Electron-withdrawing groups (e.g., nitro in 10l) reduce metabolic stability, whereas the methoxy group in the target compound could enhance resistance to oxidative metabolism .

Sulfonamide-Linked Indole Derivatives ()

Compounds with sulfonamide linkages, such as those in and , demonstrate selective cyclooxygenase-2 (COX-2) inhibition and improved metabolic stability:

Key Observations :

Thiadiazole and Triazole Derivatives ()

Compounds with heterocyclic cores (e.g., thiadiazole or triazole) exhibit distinct bioactivities, such as α-glucosidase inhibition:

Key Observations :

- The methoxyphenoxy group in 5k and the target compound may contribute to similar solubility profiles, though the acetylene spacer in the latter could alter target binding .

Metabolic Stability and Design Insights ()

highlights rational design strategies to improve metabolic stability in indole derivatives:

- Phenethyl amide 1 : Rapid CYP3A4/2D6-mediated oxidation led to poor stability.

- Fluorophenyl/pyridinyl analogs : Reduced oxidation via electron-deficient substituents, shifting metabolism to O-demethylation.

- Target Compound: The methoxyphenoxy group and acetylene spacer may similarly deter CYP-mediated oxidation, as seen in fluorophenyl analogs .

Q & A

Q. What are the optimal synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide?

The synthesis of this compound likely involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the indole-acetic acid derivative and the alkyne-containing amine, using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under controlled temperatures (0–5°C) to minimize side reactions .

- Alkyne functionalization : Introduction of the 2-methoxyphenoxy group via nucleophilic substitution or Sonogashira coupling, requiring anhydrous conditions and catalysts such as palladium .

- Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) and recrystallization to achieve >95% purity, verified by TLC and NMR .

Q. How can the structure and purity of this compound be rigorously validated?

Key analytical methods include:

- NMR spectroscopy : - and -NMR to confirm substituent positions and connectivity, with DMSO-d6 as the solvent .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) and detect isotopic patterns .

- X-ray crystallography : For unambiguous 3D structural determination if single crystals are obtainable .

Q. What solvent systems and reaction conditions maximize yield during synthesis?

- Solvent optimization : Polar aprotic solvents like DCM or DMF enhance reactivity in coupling steps, while maintaining temperatures below 5°C prevents decomposition of intermediates .

- pH control : Acidic or basic conditions during workup (e.g., 10% sodium bicarbonate washes) improve product isolation .

Advanced Research Questions

Q. How does the 2-methoxyphenoxybutynyl moiety influence biological activity compared to other substituents?

- Structure-activity relationship (SAR) studies : Analogous compounds (e.g., chlorophenyl or pyridyl substituents) show that electron-donating groups like methoxy enhance membrane permeability and target binding in anticancer assays .

- Steric effects : The linear butynyl spacer may reduce steric hindrance, improving interactions with hydrophobic protein pockets (e.g., Bcl-2/Mcl-1 in apoptosis pathways) .

Q. What strategies resolve contradictions in bioactivity data across similar indole-acetamide derivatives?

- Dose-response profiling : Validate activity thresholds using standardized assays (e.g., IC50 values in MTT assays for cytotoxicity) .

- Off-target screening : Use kinase panels or proteomics to identify unintended interactions that may explain variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) to assess CYP450-mediated degradation .

- In vivo models : Acute toxicity studies in rodents (e.g., Wistar rats) with histopathological analysis of liver/kidney tissues .

- ADME profiling : LC-MS/MS quantification of plasma half-life and tissue distribution .

Q. What functional groups in this compound are prone to chemical degradation?

- Labile sites : The alkyne bond may oxidize under prolonged light exposure; store in amber vials at –20°C .

- Amide hydrolysis : Susceptible to acidic/basic conditions; stability studies (pH 1–9) guide formulation strategies .

Methodological Considerations

Q. How to design analogs with improved pharmacokinetic properties?

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .

- Prodrug approaches : Esterify the acetamide to improve oral bioavailability .

Q. What computational tools predict interaction mechanisms with biological targets?

- Molecular dynamics simulations : GROMACS or AMBER to model binding kinetics with apoptosis regulators (e.g., Bcl-2) .

- Pharmacophore mapping : MOE or Schrödinger Suite to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.